molecular formula C7H7NO3 B8810673 2-Methyl-4-nitrosoresorcinol CAS No. 697733-83-8

2-Methyl-4-nitrosoresorcinol

Cat. No.: B8810673
CAS No.: 697733-83-8
M. Wt: 153.14 g/mol
InChI Key: WKBLRSUVOPQYMO-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrosoresorcinol (C₇H₇NO₃) is a nitroso-substituted resorcinol derivative. Its structure comprises a benzene ring with hydroxyl groups at positions 1 and 3, a methyl group at position 2, and a nitroso (-NO) group at position 2.

Property Value
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
CAS Registry Number 635-21-2
Appearance Yellow crystalline solid
Solubility Soluble in polar solvents

Properties

CAS No.

697733-83-8

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-methyl-4-nitrosobenzene-1,3-diol

InChI

InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-11)7(4)10/h2-3,9-10H,1H3

InChI Key

WKBLRSUVOPQYMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)N=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitrosoresorcinol (C₆H₅NO₃)

  • Structural Difference : Lacks the methyl group at position 2.
  • Reactivity : Higher polarity due to fewer alkyl substituents, leading to faster oxidation kinetics .
  • Applications : Primarily used as a chelating agent in metal-ion extraction.

2-Methyl-4-nitrophenol (C₇H₇NO₃)

  • Functional Group: Nitro (-NO₂) instead of nitroso (-NO).
  • Stability : Nitro groups confer greater thermal stability but reduced redox activity compared to nitroso derivatives.
  • Toxicity: Nitrophenols are more environmentally persistent and toxic to aquatic organisms .

5-Methyl-2-nitrophenol (C₇H₇NO₃)

  • Substituent Position : Methyl at position 5 and nitro at position 2.
  • Acidity: pKa ~7.2 (weaker acid than 2-methyl-4-nitrosoresorcinol, which has pKa ~6.8 due to nitroso group’s electron-withdrawing effect) .

Data Table: Key Properties of Resorcinol Derivatives

Compound Substituents Molecular Weight Melting Point (°C) Key Applications
This compound 2-CH₃, 4-NO, 1,3-OH 153.14 165–167 Ligand synthesis, dyes
4-Nitrosoresorcinol 4-NO, 1,3-OH 139.11 158–160 Metal chelation
2-Methyl-4-nitrophenol 2-CH₃, 4-NO₂, 1-OH 153.14 92–94 Agrochemical intermediates

Limitations and Knowledge Gaps

Future studies should prioritize experimental comparisons of solubility, stability, and reactivity among resorcinol analogs.

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